molecular formula C10H12O B085927 Estragole CAS No. 140-67-0

Estragole

Cat. No. B085927
CAS RN: 140-67-0
M. Wt: 148.2 g/mol
InChI Key: ZFMSMUAANRJZFM-UHFFFAOYSA-N
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Description

Estragole, also known as methyl chavicol, is a naturally occurring organic compound typically found in various essential oils . It’s primarily discovered in the oils of plants like anise, tarragon, and basil . Its unique chemical composition and properties lend it a significant role in the food, cosmetics, and pharmaceutical industries .


Synthesis Analysis

Estragole has been synthesized from natural allyl benzene with nitriles, resulting in novel compounds such as 3-methyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one, 10,11-dimethoxy-6-methyl-1,5,6,12b-tetrahydrodibenzo[d,f]indole-2,8-dione, and 2-methyl-2,7,7a,8-tetrahydropyrrolo[3,2-l]acridin-6(3H)-one .


Molecular Structure Analysis

Estragole is an aromatic ether that belongs to the phenylpropanoids class of chemical compounds . Its molecular formula is C10H12O . It is characterized by its colorless or pale-yellow appearance and sweet, anise-like odor . It is insoluble in water but is readily soluble in alcohol and ether .


Chemical Reactions Analysis

Estragole is chemically stable, but it can decompose when exposed to high temperatures, leading to the formation of smoke and irritating fumes .


Physical And Chemical Properties Analysis

Estragole is a colorless or pale-yellow liquid with a sweet, anise-like odor . It is insoluble in water but readily soluble in alcohol and ether . This organic compound is considered to be chemically stable .

Scientific Research Applications

  • Local Anesthetic Activity : Estragole shows potent local anesthetic effects, as evidenced by its ability to dose-dependently block nerve excitability in rat sciatic nerves (Leal-Cardoso et al., 2001).

  • Anti-inflammatory Effects : Exhibits anti-inflammatory properties, including inhibiting leukocyte migration and stimulating macrophage phagocytosis, which may be beneficial in treating inflammation-related conditions (Silva-Comar et al., 2014).

  • Inhibition of Sodium Channels : Estragole has been shown to block neuronal excitability by directly inhibiting Na+ channels in neurons, which could have implications for treating certain neurological disorders (Silva-Alves et al., 2013).

  • Gastroprotective Properties : Demonstrates cytoprotective, antioxidant, and immunoregulatory mechanisms, suggesting its potential in preventing and treating gastric ulcers (Alves Júnior et al., 2020).

  • Regulation of Inflammatory Signaling Pathways : It regulates NF-κB and Nrf-2 signaling pathways, indicating potential therapeutic and preventive applications in inflammatory diseases (Roy et al., 2018).

  • Reduction of Cancer Risk : Nevadensin, found in basil, inhibits the formation of carcinogenic metabolites of estragole, pointing to a potential reduction in cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors (Alhusainy et al., 2010).

  • Anti-edematogenic Effects : Comparatively studied with anethole, estragole shows anti-inflammatory response against various agents, indicating its potential in treating edema (Ponte et al., 2012).

  • Antinociceptive Effect : Demonstrates potential as an alternative for pharmacological treatment of pain, suggesting involvement of various signaling pathways (da Costa et al., 2022).

  • Anti-cancer Potential : Estragole from Agastache foeniculum shows promising cytotoxic activity against cancer cell lines, indicating potential in cancer therapy (Lashkari et al., 2020).

  • Reversal of Bacterial Efflux Pumps : It shows potential in reversing the action of NorA and MepA efflux pumps in Staphylococcus aureus, suggesting applications in combatting bacterial resistance (da Costa et al., 2021).

Safety And Hazards

Despite its wide range of applications, estragole has been a topic of concern due to potential health risks . It is thought to be potentially carcinogenic and genotoxic, especially when consumed in high quantities . This is due to the metabolites produced when estragole is broken down by the liver, which can bind to DNA and cause mutations .

properties

IUPAC Name

1-methoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3
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InChI Key

ZFMSMUAANRJZFM-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CC=C
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Molecular Formula

C10H12O
Record name ESTRAGOLE
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DSSTOX Substance ID

DTXSID0020575
Record name Estragole
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Molecular Weight

148.20 g/mol
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Physical Description

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992), Colorless liquid with an odor of anise; [Hawley], Colourless to light yellow liquid; Anise-like aroma
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Boiling Point

421 °F at 764 mmHg (NTP, 1992), 216 °C at 764 mm Hg, BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg, 215.00 to 216.00 °C. @ 760.00 mm Hg
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Record name 1-Methoxy-4-(2-propenyl)benzene
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Flash Point

178 °F (NTP, 1992), 81 °C (178 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), In water, 178 mg/L at 25 °C, Very soluble in ethanol, chloroform, 0.178 mg/mL at 25 °C, Insoluble in water; soluble in alcohols, Soluble (in ethanol)
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Density

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.965 g/cu cm at 25 °C, 0.960-0.968
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Vapor Pressure

0.05 [mmHg]
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Mechanism of Action

Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention.
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Product Name

Estragole

Color/Form

Liquid, Colorless to light yellow liquid

CAS RN

140-67-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,300
Citations
RL Smith, TB Adams, J Doull, VJ Feron… - Food and chemical …, 2002 - Elsevier
… estragole… Estragole and methyl eugenol are common components of spices, mainly tarragon, basil, fennel, marjoram, mace, allspice, star anise and anise. Methyl eugenol and estragole …
Number of citations: 269 www.sciencedirect.com
KL Pereira, JF Hamilton, AR Rickard… - Atmospheric …, 2014 - acp.copernicus.org
The increasing demand for palm oil for uses in biofuel and food products is leading to rapid expansion of oil palm agriculture. Methyl chavicol (also known as estragole and 1-allyl-4-…
Number of citations: 12 acp.copernicus.org
NR Drinkwater, EC Miller, JA Miller… - Journal of the National …, 1976 - academic.oup.com
Approximately 20% of a dose of estragole, a naturally occurring flavoring agent, was excreted in the urine of outbred male CD ® -1 mice as a conjugate (presumably the glucuronide) of …
Number of citations: 206 academic.oup.com
M De Vincenzi, M Silano, F Maialetti, B Scazzocchio - Fitoterapia, 2000 - Elsevier
Estragole (ES) is a natural constituent of a number of plants (eg tarragon, sweet basil and sweet fennel) and their essential oils have been widely used in foodstuffs as flavouring agents. …
Number of citations: 146 www.sciencedirect.com
JA Miller, EC Miller - British Journal of Cancer, 1983 - nature.com
… of the metabolism of estragole to that of safrole, we presume that the sulfuric acid ester of 1'hydroxyestragole is similarly important in hepatocarcinogenesis by estragole andits 1'hydroxy …
Number of citations: 218 www.nature.com
EC Miller, AB Swanson, DH Phillips, L Fletcher, A Liem… - Cancer research, 1983 - AACR
Twenty-three naturally occurring and synthetic alkenylbenzene derivatives structurally related to the hepatocarcinogen safrole (1-allyl-3,4-methylenedioxybenzene) were assayed for …
Number of citations: 535 aacrjournals.org
C Ling Chang, I Kyu Cho, QX Li - Journal of economic …, 2009 - academic.oup.com
… and estragole. Structural similarity between methyl eugenol and trans-anethole and estragole … a site similar to that of trans-anethole and estragole and serve as an antagonist if an action …
Number of citations: 218 academic.oup.com
E Lewinsohn, I Ziv-Raz, N Dudai, Y Tadmor… - Plant Science, 2000 - Elsevier
… of estragole, is catalyzed by an S-adenosyl-l-methionine (SAM) dependent O-methyltransferase activity, able to substitute chavicol in the para-hydroxy position to give rise to estragole (…
Number of citations: 159 www.sciencedirect.com
K Randerath, RE Haglund, DH Phillips… - …, 1984 - academic.oup.com
… also Figure 3c and i), estragole (Figure 4g), and methyleugenol (Figure 4h), and in addition, safrole and estragole exhibited an extra spot close to spot 2 (Figures 3 and 4). These minor …
Number of citations: 236 academic.oup.com
SM Afifi, A El-Mahis, AG Heiss, MA Farag - ACS omega, 2021 - ACS Publications
… estragole … estragole was the most distinguished volatile compound according to the findings from orthogonal partial least squares-discriminant analysis. The highest estimated estragole …
Number of citations: 36 pubs.acs.org

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